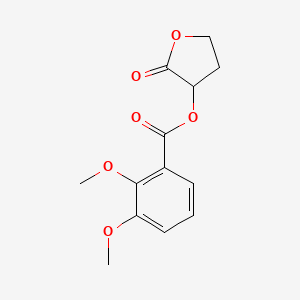
N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide, also known as MTAPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTAPA is a synthetic compound that is used as a research tool to study the mechanisms of action of various biological processes.
作用機序
N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide acts as a potent inhibitor of monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO enzymes, N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide can increase the levels of these neurotransmitters in the brain, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to have various biochemical and physiological effects. It can increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to improved mood, cognition, and memory. N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide has also been shown to have antioxidant properties, which can protect the brain from oxidative stress and damage.
実験室実験の利点と制限
One of the main advantages of using N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide in lab experiments is its potent inhibitory effect on MAO enzymes, which can lead to significant changes in neurotransmitter levels. However, one of the limitations of using N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide in scientific research. One of the most promising directions is the use of N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and Parkinson's disease. N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide can also be used in the development of new drugs that target MAO enzymes. Additionally, further research is needed to determine the full extent of N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide's biochemical and physiological effects and its potential applications in other fields such as cancer research.
合成法
N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic compound that can be synthesized using various methods. One of the most common methods is the reaction of 2-methyl-6-phenylmorpholine-4-carboxylic acid with thiomethylamine, followed by N-methylation and acetylation. The final product is obtained in high yield and purity.
科学的研究の応用
N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide has been used as a research tool to study various biological processes. It is primarily used in the field of neuroscience to study the mechanisms of action of various neurotransmitters such as dopamine, serotonin, and norepinephrine. N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide has also been used in the field of cancer research to study the effects of various drugs on cancer cells.
特性
IUPAC Name |
N-methyl-2-(2-methyl-6-phenylmorpholin-4-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-11-21(13-18(23-15)16-7-4-3-5-8-16)14-19(22)20(2)12-17-9-6-10-24-17/h3-10,15,18H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOCDVJVCPVTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2=CC=CC=C2)CC(=O)N(C)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-oxo-1-phenyl-2,5-dihydro-1,2,4-triazine-3-carboxamide](/img/structure/B7534230.png)
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-propan-2-yloxypyridine-3-carboxamide](/img/structure/B7534235.png)

![2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide](/img/structure/B7534256.png)

![6,7-Dimethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7534275.png)
![1-ethyl-N,N-dimethyl-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]benzimidazole-5-sulfonamide](/img/structure/B7534280.png)
![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate](/img/structure/B7534287.png)
![3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B7534292.png)
![2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide](/img/structure/B7534303.png)
![4-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]-3,3-dimethylmorpholine](/img/structure/B7534318.png)

![1-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-methylpyrazol-1-yl)ethanone](/img/structure/B7534333.png)
![2-anilino-N-[(2,4-dichlorophenyl)methyl]thieno[3,2-d][1,3]thiazole-5-carboxamide](/img/structure/B7534334.png)